1,3,4,6-Tetrabromo-dibenzofuran
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Overview
Description
1,3,4,6-Tetrabromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol It is a derivative of dibenzofuran, where four bromine atoms are substituted at the 1, 3, 4, and 6 positions of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .
Scientific Research Applications
1,3,4,6-Tetrabromo-dibenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 1,3,4,6-Tetrabromo-dibenzofuran, which lacks the bromine substitutions.
1,2,3,4-Tetrabromo-dibenzofuran: A similar compound with bromine atoms substituted at different positions.
1,3,4,5-Tetrabromo-dibenzofuran: Another isomer with bromine atoms at different positions.
Uniqueness
This compound is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with biological molecules, making it valuable for various applications .
Properties
CAS No. |
617707-72-9 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,4,6-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-7(14)4-8(15)10(16)12(9)17-11(5)6/h1-4H |
InChI Key |
RWYBECGWZKYABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3Br)Br)Br |
Origin of Product |
United States |
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